An In-depth Technical Guide to (R)-1-Boc-3-(Methylamino)pyrrolidine Hydrochloride: Properties, Characterization, and Handling
An In-depth Technical Guide to (R)-1-Boc-3-(Methylamino)pyrrolidine Hydrochloride: Properties, Characterization, and Handling
This guide provides a comprehensive technical overview of (R)-1-Boc-3-(methylamino)pyrrolidine hydrochloride, a chiral building block of significant interest to researchers and professionals in pharmaceutical development and synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but field-proven insights into the practical application and characterization of this important molecule. We will delve into its core physical properties, the rationale behind analytical methods for its characterization, and best practices for its safe handling and storage, ensuring a self-validating system of protocols for your research endeavors.
Introduction: The Significance of a Chiral Pyrrolidine Building Block
The pyrrolidine moiety is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific stereochemistry and functionalization of these rings are often critical for biological activity. (R)-1-Boc-3-(methylamino)pyrrolidine hydrochloride belongs to a class of versatile chiral intermediates used in the asymmetric synthesis of complex bioactive molecules and drug candidates.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, while the secondary amine provides a key nucleophilic handle for further synthetic transformations. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base, making it a preferred format for storage and use in various synthetic protocols.
Core Physical and Chemical Properties
Quantitative data for this specific hydrochloride salt is not extensively published. The following table summarizes its fundamental identifiers and calculated properties, supplemented with data from its free base form for context.
| Property | Value | Source / Comment |
| Chemical Name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate hydrochloride | IUPAC Nomenclature |
| CAS Number | 1004538-35-5 | [3] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | Calculated from free base |
| Molecular Weight | 236.74 g/mol | Calculated (Free base MW: 200.28[4][5][6][7] + HCl MW: 36.46) |
| Appearance | Not specified in literature. Expected to be a white to off-white solid, typical for amine hydrochloride salts. | Inferred |
| Melting Point | Not specified in literature. | |
| Solubility | Not specified in literature. Expected to have good solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in nonpolar aprotic solvents. | Inferred from chemical structure |
| Purity | Typically ≥95% | Commercial supplier data |
Structural Elucidation and Quality Control: A Practical Workflow
Verifying the identity, purity, and stereochemical integrity of a chiral building block is paramount before its inclusion in a synthetic route. The following section outlines a standard, self-validating workflow for the characterization of (R)-1-Boc-3-(methylamino)pyrrolidine hydrochloride.
Recommended Analytical Workflow
The logical flow for confirming the quality of a new batch of this reagent involves a multi-step process, from basic checks to detailed spectroscopic analysis.
Caption: Recommended workflow for quality control analysis.
Expected Spectroscopic Signatures
While specific spectra for this hydrochloride salt are not publicly available, we can predict the key features based on its molecular structure and data from closely related analogs. This approach of predicting and then verifying spectra is a cornerstone of chemical synthesis and analysis.
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¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure.
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Causality: The number of signals, their splitting patterns (multiplicity), and their integration values correspond to the different types of protons in the molecule.
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Expected Signals:
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A large singlet around 1.4-1.5 ppm integrating to 9 protons, characteristic of the tert-butyl (Boc) group.
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A singlet or a closely coupled signal around 2.4-2.6 ppm integrating to 3 protons for the N-methyl group.
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A series of complex multiplets between 1.8 and 3.8 ppm corresponding to the seven protons on the pyrrolidine ring. The hydrochloride salt form and the presence of the Boc group can lead to complex splitting and diastereotopic protons, making direct assignment challenging without 2D NMR experiments.
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Broad signals associated with the N-H protons of the secondary amine and its hydrochloride salt. The chemical shift of these can be highly variable depending on the solvent and concentration. For reference, the related (R)-3-Aminomethyl-1-N-Boc-pyrrolidine shows characteristic pyrrolidine and Boc signals.[8]
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-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon backbone of the molecule.
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Causality: Each unique carbon atom in the molecule gives a distinct signal.
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Expected Signals:
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Signals for the quaternary and methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively.
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A signal for the N-methyl carbon around 30-35 ppm.
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Multiple signals for the pyrrolidine ring carbons between approximately 25 and 60 ppm.
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A signal for the carbonyl carbon of the Boc group around 154 ppm.
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Mass Spectrometry (MS): This determines the molecular weight of the molecule.
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Causality: In electrospray ionization (ESI) mode, the molecule is ionized, typically by gaining a proton. The mass-to-charge ratio (m/z) of this ion is then measured.
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Expected Result: For the free base (C₁₀H₂₀N₂O₂), the expected [M+H]⁺ ion would be approximately m/z 201.16. The hydrochloride salt itself will not be observed directly, but its counter-ion may be inferred or the free base will be detected after dissociation.
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-
IR (Infrared) Spectroscopy: This identifies the functional groups present.
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Causality: Different chemical bonds absorb IR radiation at characteristic frequencies.
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Expected Bands:
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A strong C=O stretch around 1680-1700 cm⁻¹ for the carbamate carbonyl of the Boc group.
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N-H stretching bands, which will be broad and complex in the 2400-3200 cm⁻¹ region due to the presence of the secondary ammonium hydrochloride.
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C-H stretching bands just below 3000 cm⁻¹.
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Safety, Handling, and Storage Protocols
Hazard Assessment
Based on analogous compounds, (R)-1-Boc-3-(methylamino)pyrrolidine hydrochloride should be handled as a substance that is:
Handling and Personal Protective Equipment (PPE)
A risk-mitigation strategy based on standard laboratory practice is essential.
Caption: Core components of the safe handling protocol.
Step-by-Step Handling Protocol:
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Preparation: Before handling, ensure all required PPE is worn correctly. Confirm the chemical fume hood is functioning properly.
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Dispensing: As this compound is expected to be a solid, handle it carefully to avoid creating dust. Use appropriate tools (spatulas) for transfer.
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Spill Management: In case of a small spill, use an inert absorbent material to clean the area. For larger spills, evacuate the area and follow institutional emergency procedures. Do not allow the material to enter drains.[10]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[11]
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
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Storage
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]
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Incompatibilities: Keep away from strong oxidizing agents.
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Rationale: Proper storage is crucial to maintain the compound's purity and prevent degradation. The hydrochloride salt form is generally less susceptible to atmospheric CO₂ and moisture than the free base, but protection from these is still good practice.
Conclusion
(R)-1-Boc-3-(methylamino)pyrrolidine hydrochloride is a valuable chiral building block whose utility in pharmaceutical R&D is clear. While comprehensive public data on its physical properties is sparse, a robust understanding of its structure allows for the prediction of its key characteristics and the development of reliable protocols for its analysis and safe handling. By following the integrated workflow of inspection, spectroscopic verification, and adherence to safety best practices outlined in this guide, researchers can confidently and safely incorporate this reagent into their synthetic programs, ensuring both the integrity of their results and the safety of their laboratory environment.
References
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MSDS - Safety Data Sheet. (n.d.). Generic Safety Data Sheet Information. [Online] Available at: [Link]
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PubChem. (n.d.). tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. [Online] Available at: [Link]
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PubChem. (n.d.). tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate. [Online] Available at: [Link]
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SpectraBase. (n.d.). 1-Boc-pyrrolidine. [Online] Available at: [Link]
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PubChem. (n.d.). tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. [Online] Available at: [Link]
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ECHA. (n.d.). tert-butyl (3R)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate. [Online] Available at: [Link]
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Royal Society of Chemistry. (2011). Supporting Information for a Chemical Communications article. [Online] Available at: [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
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PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Online] Available at: [Link]
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